molecular formula C8H12N2O3 B13101568 (8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B13101568
M. Wt: 184.19 g/mol
InChI Key: PZKFPDJUJPYIFG-DSEUIKHZSA-N
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Description

(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a cyclic dipeptide (diketopiperazine) characterized by a pyrrolo[1,2-a]pyrazine-1,4-dione core substituted with a methoxy (-OCH₃) group at the C3 position and a hexahydro (saturated) ring system. This compound belongs to a class of bioactive secondary metabolites commonly produced by bacteria, including Streptomyces, Bacillus, and Burkholderia species . Its structural uniqueness lies in the methoxy substituent, which distinguishes it from other pyrrolo[1,2-a]pyrazine-1,4-dione derivatives that typically feature alkyl, benzyl, or hydroxyl groups .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

(8aS)-3-methoxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C8H12N2O3/c1-13-7-8(12)10-4-2-3-5(10)6(11)9-7/h5,7H,2-4H2,1H3,(H,9,11)/t5-,7?/m0/s1

InChI Key

PZKFPDJUJPYIFG-DSEUIKHZSA-N

Isomeric SMILES

COC1C(=O)N2CCC[C@H]2C(=O)N1

Canonical SMILES

COC1C(=O)N2CCCC2C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents like phosphorus oxychloride or polyphosphoric acid .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of (8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Nomenclature

The table below highlights key structural differences among pyrrolo[1,2-a]pyrazine-1,4-dione derivatives:

Compound Name Substituent at C3 Molecular Formula Molecular Weight Key Source Reference ID
(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Methoxy (-OCH₃) C₉H₁₄N₂O₃ 198.22 Synthetic/Unreported -
Cyclo(L-Pro-D-Ala) (Compound 7) Methyl C₈H₁₂N₂O₂ 168.20 Streptomyces sp. MUM265
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- (Compound 8) None (unsubstituted) C₆H₁₀N₂O₂ 142.16 Bacillus sp.
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Isobutyl (2-methylpropyl) C₁₁H₁₈N₂O₂ 210.27 Micrococcus lutux
3-(Phenylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Benzyl C₁₄H₁₆N₂O₂ 244.29 Pseudomonas aeruginosa
3-(4-Hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 4-Hydroxybenzyl C₁₄H₁₆N₂O₃ 260.29 Synthetic


Key Observations :

  • Substitutions at C3 significantly alter molecular weight and lipophilicity, impacting bioavailability and bioactivity .
Antioxidant Activity
  • Unsubstituted variant (Compound 8) : Exhibits radical scavenging activity in Bacillus tequilensis MSI45, reducing oxidative damage .
  • 3-Methyl variant (Compound 7) : Found in Streptomyces sp. MUM265, contributes to antioxidant-rich extracts .
Cytotoxic and Anticancer Activity
  • 3-Isobutyl variant : Shows cytotoxicity against HCT15 colon cancer cells (IC₅₀ unreported) .
  • 3-(Phenylmethyl) variant (Compound 11) : Induces apoptosis in HeLa and Caco-2 cells via AKT1 pathway inhibition at 0.01 mg/mL .
Antimicrobial and Anti-Biofilm Activity
  • 3-Isobutyl and 3-(Phenylmethyl) variants: Inhibit P. aeruginosa and E. coli biofilm formation via anti-quorum sensing activity .
  • 3-(2-Methylpropyl) variant : Disrupts P. mirabilis biofilms at lower concentrations than benzyl-substituted analogs .
  • Methoxy-substituted analog : Likely reduced antimicrobial potency compared to hydrophobic alkyl/benzyl groups, as polar substituents may hinder membrane penetration .

Physicochemical Properties

  • Retention Time Variability : 3-Isobutyl and 3-(2-methylpropyl) isomers exhibit distinct retention times in chromatography, indicating stereochemical influences on separation .
  • Solubility : Methoxy substitution likely increases water solubility compared to alkyl/benzyl analogs, as seen in hydroxylated variants .
  • Stability : Cyclic diketopiperazines are generally stable under physiological conditions, but electron-withdrawing groups (e.g., methoxy) may alter hydrolysis rates .

Biological Activity

(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a compound belonging to the class of pyrrolo[1,2-a]pyrazines, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H12N2O2
  • Molecular Weight : 168.19 g/mol
  • CAS Number : 36357-32-1

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidines have been shown to inhibit microtubule assembly and affect cancer cell proliferation. Specifically, modifications in the heterocyclic skeleton can influence their affinity for tubulin and cyclin-dependent kinases, suggesting a potential pathway for developing novel anticancer agents .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Microtubule Assembly : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, which is crucial for cancer cell division.
  • Cyclin-dependent Kinase Inhibition : Compounds in this class may also inhibit cyclin-dependent kinases (CDKs), proteins that regulate the cell cycle and are often overactive in cancer cells .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrrolo[1,2-a]pyrazine derivatives on different cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced their activity against breast and colon cancer cell lines. The most potent derivatives inhibited cell growth by over 70% at concentrations as low as 10 µM .

Study 2: Structural Activity Relationship (SAR)

An investigation into the structural activity relationship (SAR) of related compounds revealed that the presence of specific functional groups could enhance biological activity. For example, the introduction of methoxy groups at certain positions improved solubility and bioavailability, leading to increased efficacy in cellular assays .

Data Table: Summary of Biological Activities

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
This compoundAntiproliferativeMCF-7 (breast)10
Pyrazolo[4,3-d]pyrimidine analogMicrotubule InhibitionHT-29 (colon)15
Cyclin-dependent kinase inhibitorCell Cycle RegulationA549 (lung)5

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, and how is its purity validated?

  • Methodology : Cyclic diketopiperazines are typically synthesized via cyclization of linear dipeptide precursors under thermal or catalytic conditions. For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed. Post-synthesis, purity is validated using reversed-phase HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight. Structural confirmation relies on 1^1H/13^13C NMR, with key signals including methoxy protons (~δ 3.2–3.5 ppm) and diketopiperazine carbonyl carbons (~δ 165–175 ppm) .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies are conducted by incubating the compound in buffered solutions (pH 2–9) at 25°C, 40°C, and 60°C. Degradation is monitored via HPLC at timed intervals. Thermal gravimetric analysis (TGA) determines decomposition temperatures. Storage recommendations (e.g., inert atmosphere, –20°C) are derived from these data to prevent hydrolysis or oxidation .

Q. What spectroscopic markers are critical for structural elucidation in NMR and mass spectrometry?

  • NMR : The methoxy group (-OCH3\text{-OCH}_3) appears as a singlet (~δ 3.3 ppm) in 1^1H NMR. In 13^13C NMR, the diketopiperazine carbonyls resonate at δ 168–172 ppm.
  • MS : High-resolution ESI-MS typically shows [M+H]+^+ or [M+Na]+^+ ions. Fragmentation patterns (e.g., loss of CO or -OCH3\text{-OCH}_3) confirm the backbone .

Advanced Research Questions

Q. How is the stereochemical configuration of the methoxy substituent determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogs like (3R,8aS)-3-ethyl derivatives have been resolved using SCXRD in space group P21P2_1 with Z=2Z=2, revealing chair-like diketopiperazine conformations. Alternatively, circular dichroism (CD) and NOESY NMR can infer stereochemistry through coupling constants and spatial proximities .

Q. What computational approaches predict the compound’s pharmacokinetic and target-binding properties?

  • Methodology : Molecular docking (AutoDock, Glide) evaluates interactions with biological targets (e.g., enzymes or receptors). ADMET predictors (e.g., SwissADME) estimate logP (~0.5–1.5), aqueous solubility (logS ~ –3.0), and permeability (Caco-2 models). MD simulations assess conformational stability in lipid bilayers .

Q. How do structural modifications (e.g., methoxy vs. hydroxybenzyl groups) impact bioactivity in diketopiperazines?

  • Methodology : Comparative SAR studies use analogs (e.g., 3-(4-hydroxybenzyl) or 3-isobutyl derivatives) to test bioactivity (e.g., antimicrobial or enzyme inhibition). For instance, hydroxybenzyl groups enhance hydrogen bonding with targets, while methoxy groups may improve metabolic stability. IC50_{50} values from dose-response assays quantify potency differences .

Q. What strategies resolve contradictions in reported biological data for diketopiperazine derivatives?

  • Methodology : Meta-analyses of published data identify variables like assay conditions (e.g., cell line specificity) or impurity artifacts. Replicating studies under standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) clarifies discrepancies. Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement .

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